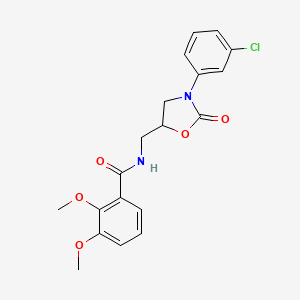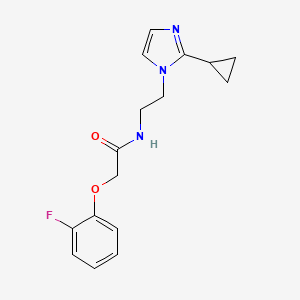![molecular formula C19H23N5O2 B2745788 (3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034273-30-6](/img/structure/B2745788.png)
(3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a molecule of interest in various scientific fields due to its unique structural components. With an intricate framework, this compound merges features from dimethylamino phenyl, morpholino, and pyrrolo[3,4-d]pyrimidine systems, making it relevant in pharmaceutical and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Preparation of (3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves multi-step synthetic procedures:
Initial Formation: : The journey begins with the construction of the pyrrolo[3,4-d]pyrimidine core, typically through cyclization reactions involving appropriate starting materials under controlled temperature and solvent conditions.
Morpholino Addition: : The morpholino group is introduced via nucleophilic substitution reactions, with morpholine reacting under basic conditions to attach to the pyrrolo[3,4-d]pyrimidine ring.
Dimethylamino Phenyl Integration: : The dimethylamino phenyl group is incorporated through electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
In industrial settings, large-scale production employs:
High-yield routes ensuring minimal side products.
Efficient catalysts and solvents that support scalability.
Stringent quality control measures to maintain purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: : The aromatic rings enable various substitution reactions, particularly with halides under Friedel-Crafts conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride.
Substituting Agents: : Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: : Conversion to ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Introduction of functional groups like nitro, alkyl, or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Industry: : As a precursor in the manufacturing of dyes and specialty chemicals.
Wirkmechanismus
The mechanism of action is grounded in the interaction of its various functional groups with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or proteins where the compound's binding affinity leads to biological responses.
Pathways Involved: : The pathways often involve inhibition or activation of enzymatic functions, altering cellular signaling or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
(3-(methylamino)phenyl)(2-piperidino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
(4-(dimethylamino)phenyl)(2-pyrrolidino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Highlighting Uniqueness
The uniqueness lies in:
The specific positioning and type of functional groups (dimethylamino, morpholino).
The tailored synthetic pathways that grant it distinctive physical and chemical properties.
Enhanced biological activity profiles compared to other similar structures.
Eigenschaften
IUPAC Name |
[3-(dimethylamino)phenyl]-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-22(2)16-5-3-4-14(10-16)18(25)24-12-15-11-20-19(21-17(15)13-24)23-6-8-26-9-7-23/h3-5,10-11H,6-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHKSUXZKAKPOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745705.png)
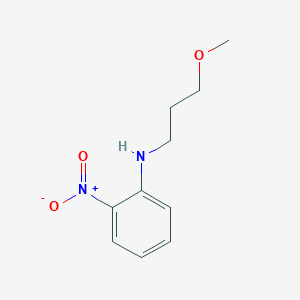

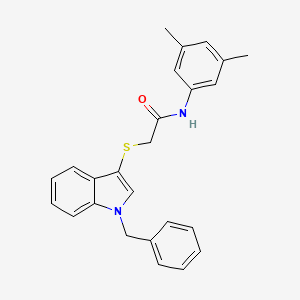
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B2745710.png)
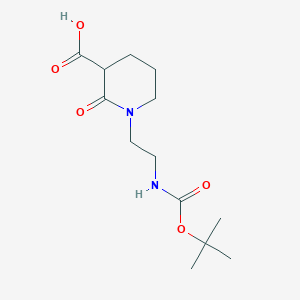
![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2745713.png)
![4-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-ETHOXYPHENYL 4-METHOXYBENZOATE](/img/structure/B2745714.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2745717.png)
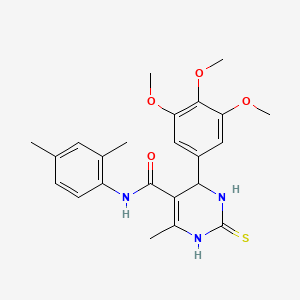
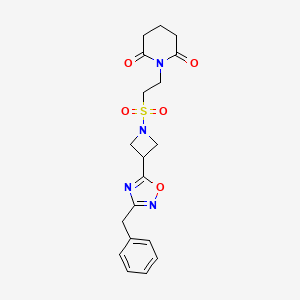
![N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2745725.png)
